N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide
Description
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide is a benzamide derivative featuring a thiazole ring substituted with a 4-fluorophenyl group at position 4 and a 2-methoxybenzamide moiety. Its structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) groups, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry. The compound’s core structure is shared with several analogs, which differ in substituent type, position, and additional functional groups, leading to variations in biological activity and physicochemical properties .
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2S/c1-22-15-5-3-2-4-13(15)16(21)20-17-19-14(10-23-17)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWJBYFBDVIUOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide typically involves the Hantzsch thiazole synthesis. This method involves the reaction of a substituted thiourea with an α-halo ketone in the presence of a solvent such as ethanol. The reaction conditions are mild, and the process is relatively straightforward, making it a preferred method for synthesizing thiazole derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. The use of green solvents and catalysts can also enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Compounds and Activities:
| Compound Name | Substituent Modifications | Reported Activity (%) | p-value |
|---|---|---|---|
| N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide | 4-Fluorophenyl (C₆H₄F), 2-methoxybenzamide | 119.09 | <0.05 |
| N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide | 4-Methylphenyl (C₆H₄CH₃), 2-phenoxybenzamide | 129.23 | <0.05 |
| 4-Fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide | Positional isomer: 4-fluorobenzamide, 4-methoxyphenyl | Not reported | — |
| 4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide | 5-Phenyl addition, 4-methoxybenzamide | Not reported | — |
- Activity Trends: The methylphenyl analog (129.23% activity) outperforms the fluorophenyl variant (119.09%), suggesting that electron-donating groups (e.g., -CH₃) enhance activity compared to electron-withdrawing -F .
Fluorine’s Role:
Fluorine’s electronegativity increases metabolic stability and bioavailability but may reduce binding affinity in certain contexts. For example, in , a fluorobenzamide derivative showed strong binding (-9.0 kcal/mol) to a target enzyme, highlighting fluorine’s nuanced role .
Structural Modifications and Physicochemical Properties
Molecular and Spectroscopic Comparisons:
4-Fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide ():
- Molecular Formula: C₁₇H₁₃FN₂O₂S.
- Molar Mass: 328.36 g/mol.
- Key Difference: Fluorine at the benzamide position vs. methoxy in the target compound.
- N-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-2-nitrobenzamide (): Introduction of a nitro group (-NO₂) and thiourea linkage (-NHC=S) drastically alters reactivity and solubility, likely reducing bioavailability compared to the methoxy analog .
Spectroscopic Confirmation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
